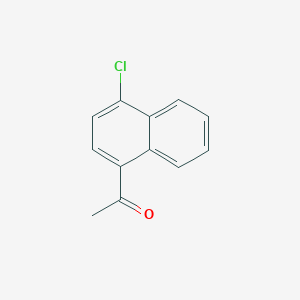

1-(4-Chloronaphthalen-1-yl)ethanone

概要

説明

1-Acetyl-4-chloronaphthalene is an organic compound belonging to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of an acetyl group at the first position and a chlorine atom at the fourth position on the naphthalene ring

準備方法

1-Acetyl-4-chloronaphthalene can be synthesized through the Friedel-Crafts acetylation of 1-chloronaphthalene. In this reaction, 1-chloronaphthalene is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in a solvent like nitrobenzene or chloroform, and the temperature is maintained around 20°C. This method results in the formation of several monoketone isomers, with 1-acetyl-4-chloronaphthalene being the predominant product .

化学反応の分析

Electrophilic Aromatic Substitution

The chlorine atom at the 4-position directs electrophilic substitution to specific positions on the naphthalene ring.

Oxidation Reactions

The acetyl group undergoes oxidation under controlled conditions.

Reduction Reactions

The ketone group is reduced to secondary alcohols or alkanes.

Condensation Reactions (Schiff Base Formation)

The acetyl group reacts with amines to form imines, enabling applications in coordination chemistry .

Comparative Reactivity with Halogenated Analogs

The chlorine substituent significantly alters reactivity compared to bromo/fluoro derivatives.

Key Mechanistic Insights

- Electrophilic Substitution : Chlorine’s −I effect directs electrophiles to positions 5 and 6 on the naphthalene ring .

- Oxidation Pathways : Proceed via enol intermediates in acidic media, with Mn-based catalysts enhancing efficiency .

- Schiff Base Stability : Electron-withdrawing Cl improves imine stability by reducing electron density at the carbonyl .

科学的研究の応用

Chemistry

In synthetic organic chemistry, 1-(4-Chloronaphthalen-1-yl)ethanone serves as an important intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo electrophilic substitution reactions allows it to participate in further chemical transformations that are essential for developing new materials and compounds.

Biology

Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies suggest that it may inhibit specific enzymes or interfere with cellular signaling pathways, which could lead to therapeutic applications in treating infections or cancer.

Medicine

Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases. Its unique structural features may allow it to interact with biological targets effectively, making it a candidate for drug development.

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments. Its reactivity and stability make it suitable for formulating colorants used in various products.

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. Results showed that the compound exhibited significant cytotoxicity against certain types of cancer cells, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Synthesis of Pharmaceuticals

Researchers successfully synthesized novel pharmaceutical compounds using this compound as an intermediate. This highlighted its versatility in creating complex organic molecules that could have therapeutic benefits.

作用機序

The mechanism of action of 1-acetyl-4-chloronaphthalene involves its interaction with specific molecular targets and pathways. The chlorine atom and acetyl group on the naphthalene ring influence its reactivity and interactions with biological molecules. For example, the compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

類似化合物との比較

1-Acetyl-4-chloronaphthalene can be compared with other similar compounds such as:

- 1-Acetyl-2-chloronaphthalene

- 1-Acetyl-3-chloronaphthalene

- 1-Acetyl-5-chloronaphthalene

These compounds share the same naphthalene backbone but differ in the position of the chlorine atom. The unique positioning of the chlorine atom in 1-acetyl-4-chloronaphthalene results in distinct chemical and biological properties, making it a compound of particular interest in research.

生物活性

1-(4-Chloronaphthalen-1-yl)ethanone, also known as p-chloroacetophenone, is an organic compound with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHClO

- CAS Number : 22531-53-9

- Molecular Weight : 220.65 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert its effects through:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Modulation of Cell Signaling Pathways : The compound may influence signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.

Antimicrobial Activity

This compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections caused by resistant bacteria.

Cytotoxicity

Research has highlighted the cytotoxic effects of this compound on cancer cell lines. For instance, in vitro studies have shown that it can induce apoptosis in colorectal cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DLD-1 (APC TR) | 9.1 | Induction of apoptosis via mitochondrial pathway |

| HCT116 (APC WT) | >20 | Minimal effect on wild-type APC expressing cells |

Study on Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various analogs of this compound. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity against human colorectal cancer cell lines, with some derivatives showing enhanced potency compared to the parent compound .

Biodegradation Studies

Another relevant study explored the biodegradation capabilities of environmental bacteria when exposed to chlorinated naphthalene derivatives, including this compound. The findings revealed that specific bacterial strains adapted over time to effectively degrade these compounds, suggesting potential applications in bioremediation .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate absorption and distribution characteristics. Further research is needed to fully elucidate its metabolic pathways and excretion routes.

特性

IUPAC Name |

1-(4-chloronaphthalen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHPVVNRCJDKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。